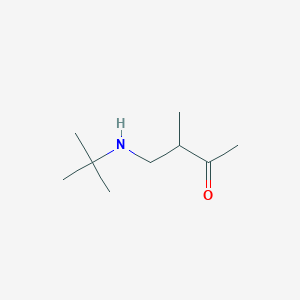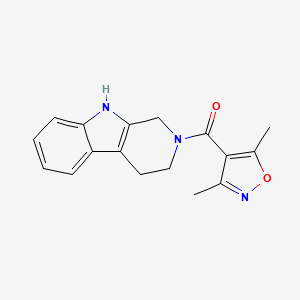![molecular formula C12H6ClN3OS B11043817 5-Amino-3-(3-chlorophenyl)furo[3,2-c][1,2]thiazole-6-carbonitrile](/img/structure/B11043817.png)
5-Amino-3-(3-chlorophenyl)furo[3,2-c][1,2]thiazole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(3-chlorophenyl)furo[3,2-c]isothiazol-6-yl cyanide is a complex organic compound that belongs to the class of furoisothiazoles This compound is characterized by the presence of an amino group, a chlorophenyl group, and a cyanide group attached to a furoisothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(3-chlorophenyl)furo[3,2-c]isothiazol-6-yl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furoisothiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the furoisothiazole ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: This step involves the use of chlorinated aromatic compounds in a coupling reaction.
Incorporation of the Cyanide Group: The cyanide group is introduced using cyanation reactions, often involving reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-chlorophenyl)furo[3,2-c]isothiazol-6-yl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
5-Amino-3-(3-chlorophenyl)furo[3,2-c]isothiazol-6-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-3-(3-chlorophenyl)furo[3,2-c]isothiazol-6-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-chlorophenyl)furo[3,2-c]isothiazol-6-yl cyanide
- 5-Amino-3-(2-chlorophenyl)furo[3,2-c]isothiazol-6-yl cyanide
- 5-Amino-3-(3-bromophenyl)furo[3,2-c]isothiazol-6-yl cyanide
Uniqueness
5-Amino-3-(3-chlorophenyl)furo[3,2-c]isothiazol-6-yl cyanide is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
Molecular Formula |
C12H6ClN3OS |
|---|---|
Molecular Weight |
275.71 g/mol |
IUPAC Name |
5-amino-3-(3-chlorophenyl)furo[3,2-c][1,2]thiazole-6-carbonitrile |
InChI |
InChI=1S/C12H6ClN3OS/c13-7-3-1-2-6(4-7)11-10-9(16-18-11)8(5-14)12(15)17-10/h1-4H,15H2 |
InChI Key |
WZWNKALEWYITBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C3C(=NS2)C(=C(O3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11043742.png)
![5-Amino-3-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholino-3H-pyrrole-3,4-dicarbonitrile](/img/structure/B11043745.png)
![N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11043749.png)
![2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B11043753.png)
![1-(furan-2-ylmethyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11043755.png)
![3-ethyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11043763.png)
![4,6-Dimethyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11043769.png)

![6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B11043779.png)

![1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl-](/img/structure/B11043794.png)

![1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B11043809.png)
![N'-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11043812.png)
